6-(Aminomethyl)-2H-chromen-2-one hydrochloride
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Overview
Description
6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The addition of an aminomethyl group at the 6-position and the formation of a hydrochloride salt enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with chromen-2-one (coumarin) as the starting material.
Aminomethylation: The chromen-2-one undergoes aminomethylation at the 6-position. This can be achieved using formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative.
Hydrochloride Formation: The aminomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the aminomethylation and hydrochloride formation in a controlled environment.
Continuous Flow Systems: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of chromen-2-one.
Reduction: Reduced forms of the aminomethyl group.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
6-(Aminomethyl)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-2H-chromen-2-one: The non-hydrochloride form of the compound.
6-(Aminomethyl)-2H-chromen-2-one derivatives: Compounds with different substituents on the chromen-2-one ring.
Uniqueness
6-(Aminomethyl)-2H-chromen-2-one hydrochloride is unique due to its enhanced solubility and reactivity compared to its non-hydrochloride form. This makes it more suitable for various applications in research and industry.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-(aminomethyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6,11H2;1H |
InChI Key |
JRBZVCUQOCTLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1CN.Cl |
Origin of Product |
United States |
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